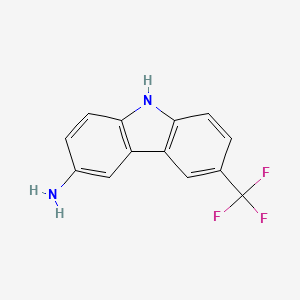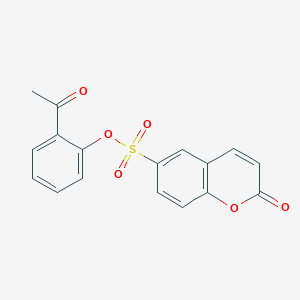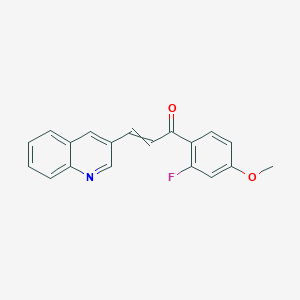
6-(trifluoromethyl)-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(trifluoromethyl)-9H-carbazol-3-amine is a compound that features a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated carbazole in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-9H-carbazol-3-amine may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(trifluoromethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-(trifluoromethyl)-9H-carbazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.
Uniqueness
6-(trifluoromethyl)-9H-carbazol-3-amine is unique due to its carbazole core, which imparts specific electronic and structural properties. The trifluoromethyl group further enhances its stability and biological activity, making it distinct from other trifluoromethyl-containing compounds .
Propriétés
Numéro CAS |
872604-26-7 |
|---|---|
Formule moléculaire |
C13H9F3N2 |
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(17)2-4-12(10)18-11/h1-6,18H,17H2 |
Clé InChI |
YDMHQGDKHNGZEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)


![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
